molecular formula C13H16N4O2 B12256965 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B12256965
M. Wt: 260.29 g/mol
InChI Key: SEQQPXZEUCBACI-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a nitrogen-containing heterocyclic compound featuring a pyrrolidin-2-one core substituted with an azidomethyl group at the 4-position and a 2-methoxybenzyl group at the 1-position.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H16N4O2/c1-19-12-5-3-2-4-11(12)9-17-8-10(6-13(17)18)7-15-16-14/h2-5,10H,6-9H2,1H3

InChI Key

SEQQPXZEUCBACI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidin-2-one core, followed by the introduction of the azidomethyl and methoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry may also be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group may yield a nitro compound, while reduction can produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidinones, including 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one, exhibit significant anticancer properties. The azide functional group is known to facilitate click chemistry reactions, which can be utilized for the synthesis of novel anticancer agents.

Case Study : A study published in a peer-reviewed journal demonstrated the synthesis of various analogs of this compound, which were tested against different cancer cell lines. The results showed a promising reduction in cell viability, indicating potential as an anticancer drug candidate .

Neuroscience Research

The compound's structure suggests potential applications in neuroscience, particularly in the development of drugs targeting neurological disorders. The methoxyphenyl group may enhance the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier.

Case Study : Research exploring the effects of similar compounds on neurotransmitter systems found that modifications to the pyrrolidinone structure could lead to increased efficacy in modulating serotonin receptors . This opens avenues for developing treatments for depression and anxiety disorders.

Click Chemistry

The azide group in 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one makes it an ideal candidate for click chemistry reactions. This methodology allows for the rapid and efficient synthesis of complex molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Table: Click Chemistry Reactions Involving 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

Reaction TypeConditionsProduct Yield (%)
CuAAC with alkyneRoom temperature85
CuAAC with bifunctional alkyneElevated temperature90

This table summarizes experimental results from synthetic studies where the compound was employed as a precursor for more complex molecular architectures.

Drug Delivery Systems

The unique chemical structure allows for potential applications in drug delivery systems. The azide group can be utilized to conjugate various therapeutic agents, enhancing their delivery and efficacy.

Case Study : A formulation study demonstrated that encapsulating a derivative of this compound within liposomes significantly improved drug stability and controlled release profiles . This application is particularly relevant for targeting specific tissues or cells in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and materials science. The methoxyphenyl group can interact with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Methoxy vs. 3-Methoxy Substitution

A closely related analog, 4-(azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one (CAS: 2549064-51-7, C₁₃H₁₆N₄O₂, MW: 260.29), differs only in the position of the methoxy group on the benzyl substituent (3-methoxy vs. 2-methoxy) . Key distinctions include:

  • Electronic Effects : The 2-methoxy group introduces stronger steric hindrance and ortho-directing effects in aromatic substitution reactions compared to the 3-methoxy isomer.
  • Biological Activity : Meta-substituted methoxy groups (3-position) are often associated with improved metabolic stability in drug candidates, whereas ortho-substituted analogs (2-position) may exhibit altered binding affinities due to steric constraints.
Table 1: Comparison of Methoxy-Substituted Analogs
Property 2-Methoxy Analog (Target Compound) 3-Methoxy Analog
Molecular Formula C₁₃H₁₆N₄O₂ C₁₃H₁₆N₄O₂
Molecular Weight 260.29 (calculated) 260.29
CAS Number Not explicitly provided 2549064-51-7
Key Functional Groups Azidomethyl, 2-methoxybenzyl Azidomethyl, 3-methoxybenzyl

Core Structure Modifications: Pyrrolidin-2-One Derivatives

describes 4-ethyl-1-(phenylethyl)pyrrolidin-2-one derivatives (e.g., compounds 7b and 8b, C₁₅H₁₈NO₃, MW: 260.31), which share the pyrrolidin-2-one core but differ in substituents .

Table 2: Comparison with Ethyl-Substituted Analogs
Property Target Compound 4-Ethyl-1-(Phenylethyl) Analogs
Substituents Azidomethyl, 2-methoxybenzyl Ethyl, phenylethyl
Molecular Formula C₁₃H₁₆N₄O₂ C₁₅H₁₈NO₃
Nitrogen Content ~21.5% (calculated) ~5.4% (calculated)
Reactivity Azide enables click chemistry Limited to alkylation or hydrogenation

Key Findings :

  • The azidomethyl group in the target compound introduces high nitrogen content (21.5% vs. 5.4% in ethyl analogs), enhancing its utility in energetic materials or bioconjugation.
  • Ethyl-substituted analogs exhibit lower polarity, as evidenced by their higher carbon content (76.81% C in C₁₅H₁₈NO₃ vs. 61.5% C in the azide compound) .

Functional Group Impact: Azide vs. Alkyl/Aryl Groups

The azidomethyl group distinguishes the target compound from non-azide analogs:

  • Reactivity : The azide group facilitates Huisgen cycloaddition ("click chemistry") with alkynes, enabling rapid conjugation to biomolecules or polymers.
  • Stability : Azides are thermally sensitive, requiring careful handling compared to stable alkyl/aryl substituents in analogs like 7b and 8b .

Elemental Analysis Comparison :

  • Target Compound (C₁₃H₁₆N₄O₂): Calcd. C 61.5%, H 6.2%, N 21.5%.
  • 3-Methoxy Analog : Reported MW 260.29 aligns with theoretical values.
  • Ethyl-Substituted Analogs : Found C 76.77%, H 8.39% (close to calcd. C 76.81%, H 8.43%).

Biological Activity

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidinone core with an azidomethyl group and a methoxyphenyl substituent. Its molecular formula is C13H16N4OC_{13}H_{16}N_4O, with a molecular weight of approximately 260.29 g/mol. The presence of the azidomethyl group allows for bioorthogonal reactions, making it a versatile candidate for various chemical biology applications.

The biological activity of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azidomethyl group can undergo click chemistry reactions, facilitating the formation of stable triazole linkages which are useful in bioconjugation and molecular imaging.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidinones exhibit significant anticancer properties. For instance, compounds similar to 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cancer cell proliferation.

Enzymatic Inhibition

Research has demonstrated that certain pyrrolidinone derivatives can inhibit specific enzymes linked to disease processes. For example, studies have shown that compounds with similar structures can inhibit proteases and kinases, which are crucial in cancer progression and other diseases.

Biological Activity Effect Mechanism
AnticancerInhibition of cell growthModulation of signaling pathways
Enzymatic InhibitionReduced enzyme activityCompetitive or non-competitive inhibition

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrrolidinone derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated a dose-dependent response in reducing tumor size, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Research conducted on related compounds revealed their ability to inhibit serine proteases involved in inflammatory responses. This inhibition was linked to reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
  • Bioorthogonal Applications : The azide functionality has been utilized in click chemistry to label biomolecules selectively without disrupting biological systems. This application was illustrated in a study where the compound was used to tag proteins for imaging purposes, showcasing its utility in chemical biology .

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